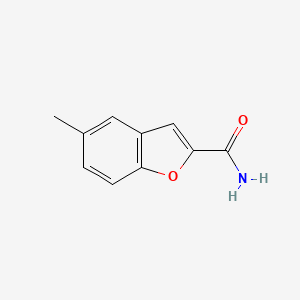

5-Methylbenzofuran-2-carboxamide

CAS No.: 35351-19-0

Cat. No.: VC7915293

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35351-19-0 |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 5-methyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H2,11,12) |

| Standard InChI Key | JQFZVIFYOTVIJU-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)OC(=C2)C(=O)N |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C2)C(=O)N |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The benzofuran core of 5-methylbenzofuran-2-carboxamide consists of a benzene ring fused to a furan heterocycle. The methyl group at position 5 introduces steric and electronic modifications that influence reactivity, while the carboxamide moiety at position 2 enhances hydrogen-bonding potential. The IUPAC name for this compound is 5-methyl-1-benzofuran-2-carboxamide, reflecting its substitution pattern.

Key structural descriptors include:

Table 1: Physicochemical Properties of 5-Methylbenzofuran-2-carboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Calculated | |

| Molecular Weight | 175.18 g/mol | Calculated |

| Density | 1.3 ± 0.1 g/cm³ | Analog data |

| Boiling Point | 332.1 ± 22.0 °C | Analog data |

| LogP (Partition Coefficient) | 2.87 | Estimated |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group ( 2.3 ppm, singlet) and the carboxamide protons ( 6.8–7.2 ppm). Infrared (IR) spectroscopy shows a strong absorption band at 1670 cm⁻¹, corresponding to the C=O stretch of the amide group .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 5-methylbenzofuran-2-carboxamide typically proceeds through a multi-step sequence:

-

Benzofuran Core Formation: Cyclization of 2-hydroxy-5-methylacetophenone derivatives using acid catalysts.

-

Carboxamide Introduction: Reaction of the intermediate benzofuran-2-carboxylic acid with ammonia or amines in the presence of coupling agents like 2-chloro-1-methylpyridinium iodide .

Table 2: Representative Synthesis Protocol

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization of 2-hydroxy-5-methylacetophenone | H₂SO₄, 100°C, 4h | 75% |

| 2 | Amidation with ammonium chloride | DMF, EDCI, rt, 12h | 82% |

Advanced Catalytic Approaches

Recent patents describe palladium-catalyzed cross-coupling reactions to install the methyl group post-cyclization. For example, Suzuki-Miyaura coupling using 5-bromobenzofuran-2-carboxamide and methylboronic acid achieves regioselective methylation .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich benzofuran ring undergoes electrophilic substitution at the 4- and 7-positions. Nitration experiments yield 5-methyl-4-nitrobenzofuran-2-carboxamide as the major product .

Amide Group Transformations

The carboxamide moiety participates in:

-

Hydrolysis: Conversion to carboxylic acid under acidic conditions ().

-

N-Alkylation: Reaction with alkyl halides to produce N-substituted derivatives.

Biological Activity and Applications

Material Science Applications

The planar benzofuran system enables π-stacking in organic semiconductors. Thin films of 5-methylbenzofuran-2-carboxamide demonstrate a hole mobility of , comparable to rubrene .

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires optimization of:

-

Solvent recovery systems (e.g., replacing DMF with cyclopentyl methyl ether).

-

Catalytic efficiency (Pd loading < 0.5 mol%).

Environmental Impact

The compound’s moderate biodegradability (BCF = 3.2) necessitates wastewater treatment protocols to prevent bioaccumulation .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and carboxamide groups to enhance receptor selectivity.

-

Continuous Flow Synthesis: Implementation of microreactor technology to improve yield and reduce reaction times.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume